Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate is an organic compound that features a benzoate ester linked to a tetrafluoropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate typically involves the reaction of 4-hydroxybenzoic acid methyl ester with 2,3,5,6-tetrafluoropyridine. This reaction is often facilitated by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then undergo further oxidation or reduction reactions.
Coupling reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases like potassium carbonate (K2CO3) and solvents such as ethanol or toluene.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Coupling reactions: Biaryl compounds.
Scientific Research Applications
Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex molecules. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluoro-4-methylpyridine: Similar in structure but lacks the benzoate ester moiety.
4-Amino-2,3,5,6-tetrafluoropyridine: Contains an amino group instead of the benzoate ester.
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy)acetate: Another fluorinated pyridine derivative with different substituents.
Uniqueness
Methyl 4-[(2,3,5,6-tetrafluoropyridin-4-yl)oxy]benzoate is unique due to the combination of the benzoate ester and tetrafluoropyridine moieties. This combination imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C13H7F4NO3 |
---|---|
Molecular Weight |
301.19 g/mol |
IUPAC Name |
methyl 4-(2,3,5,6-tetrafluoropyridin-4-yl)oxybenzoate |
InChI |
InChI=1S/C13H7F4NO3/c1-20-13(19)6-2-4-7(5-3-6)21-10-8(14)11(16)18-12(17)9(10)15/h2-5H,1H3 |
InChI Key |
OAHLOIRCFYMVQA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C(=NC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.